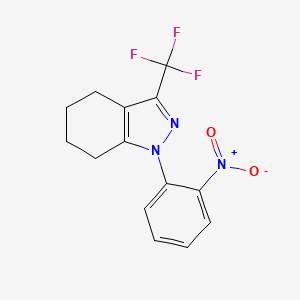
1-(2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a tetrahydroindazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor to introduce the nitrophenyl group, followed by the introduction of the trifluoromethyl group through a trifluoromethylation reaction. The final step involves the cyclization of the intermediate to form the tetrahydroindazole ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) are typical methods.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-(2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Nitrophenyl)-2-(trifluoromethyl)benzamide: Shares the nitrophenyl and trifluoromethyl groups but differs in the core structure.
2-Nitrophenyl-α-trifluoromethyl Carbinols: Similar functional groups but different overall structure.
Uniqueness
1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its tetrahydroindazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C14H12F3N3O2 |
|---|---|
Peso molecular |
311.26 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)13-9-5-1-2-6-10(9)19(18-13)11-7-3-4-8-12(11)20(21)22/h3-4,7-8H,1-2,5-6H2 |
Clave InChI |
ZWBXWNKDLVEDKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


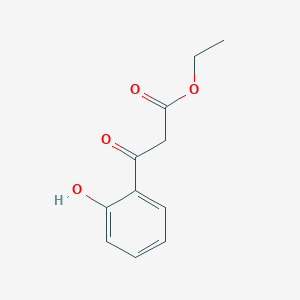
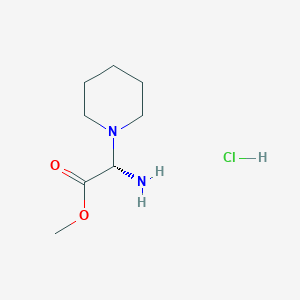
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004715.png)
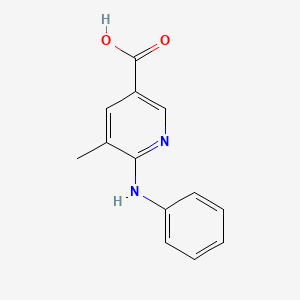

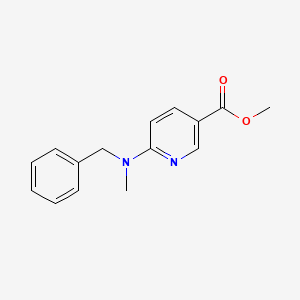
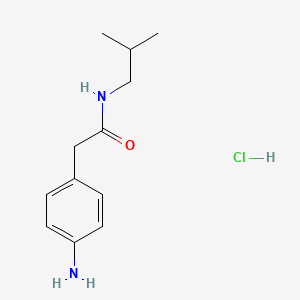
![Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)
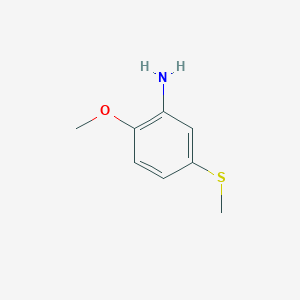
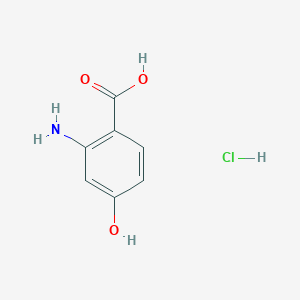
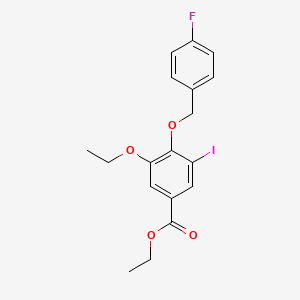
![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)
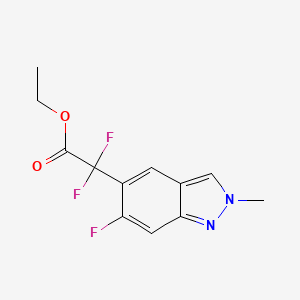
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)
